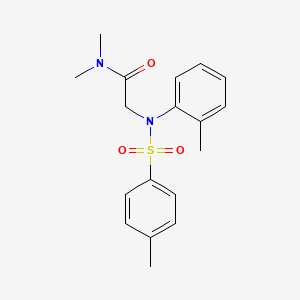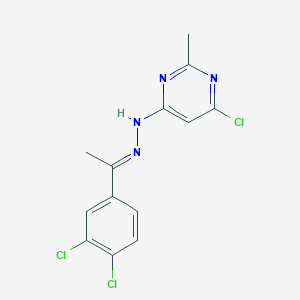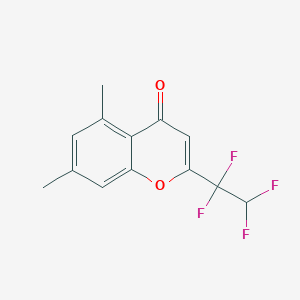
5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one is a fluorinated chromone derivative Chromones are a class of compounds known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one typically involves the condensation of 2-acetyloxiranes with ethyl perfluoroalkanoates, followed by dehydration. The reaction of dihydropyranones with thionyl chloride in pyridine provides the desired chromone in good yields. The process involves the following steps:
Condensation: 2-acetyloxiranes are condensed with ethyl perfluoroalkanoates to form 2,3-dihydro-3-hydroxy-6-(perfluoroalkyl)-4H-pyran-4-ones.
Dehydration: The dihydropyranones are then dehydrated using thionyl chloride in pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones.
Applications De Recherche Scientifique
5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various fluorinated heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Fluorinated chromones have potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one involves its interaction with molecular targets and pathways. The fluorine atoms in the compound enhance its electron-withdrawing ability, which can activate or inhibit specific enzymes and receptors. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-bis(trifluoromethyl)-4-pyridols: These compounds are used as herbicides and fungicides.
2-aryl-6-tri(difluoromethyl)-4-pyrones: These selectively inhibit COX-2 and are useful in treating COX-2 mediated diseases.
Uniqueness
5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
5,7-dimethyl-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4O2/c1-6-3-7(2)11-8(18)5-10(19-9(11)4-6)13(16,17)12(14)15/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYPOHFCKNIGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(C(F)F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
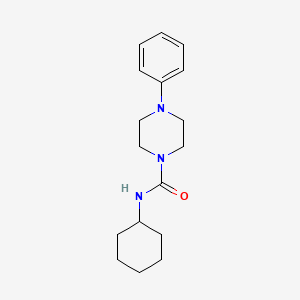
![METHYL 4-{[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBOTHIOYL]AMINO}BENZOATE](/img/structure/B5814969.png)
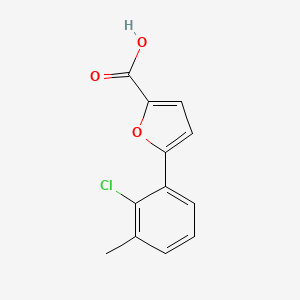
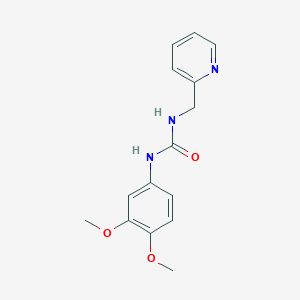
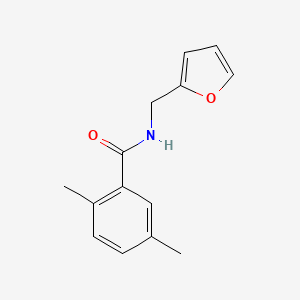
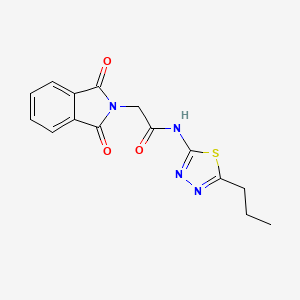
![N-[(2,6-dimethylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5815020.png)
![4-BENZYL-5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B5815026.png)
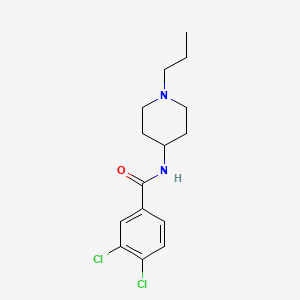
![methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5815031.png)
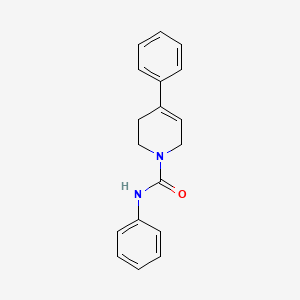
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B5815054.png)
